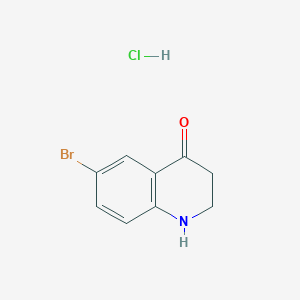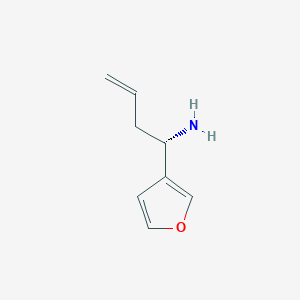
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Amination: The brominated and chlorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.
Resolution: The racemic mixture of the amino acid is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives or alkylated phenylacetic acids.
Oxidation and Reduction: Products include imines or secondary amines.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the amino group allows it to form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid: Lacks the (S)-configuration and hydrochloride salt.
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid: Contains a fluorine atom instead of chlorine.
2-Amino-2-(4-chloro-2-fluorophenyl)acetic acid: Contains both chlorine and fluorine atoms.
Uniqueness
(S)-2-Amino-2-(4-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms. This combination can result in distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-bromo-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
MJODECVDGPCFRZ-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)Cl)[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


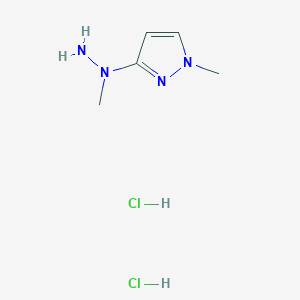
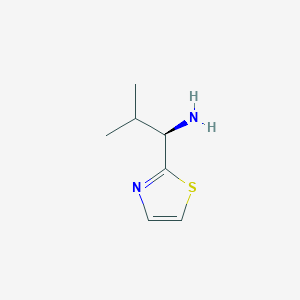
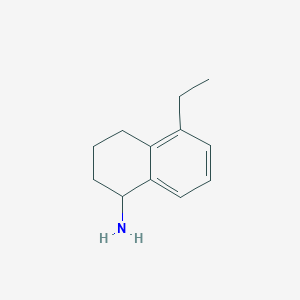

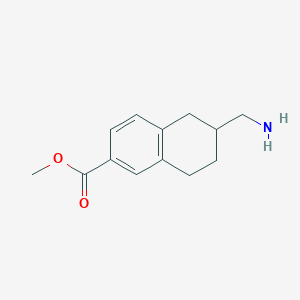

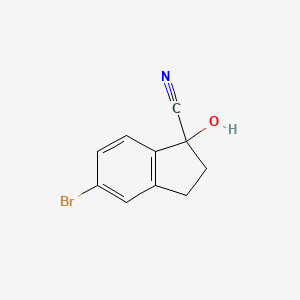
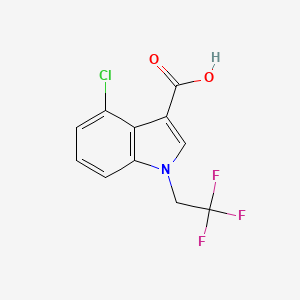
![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)
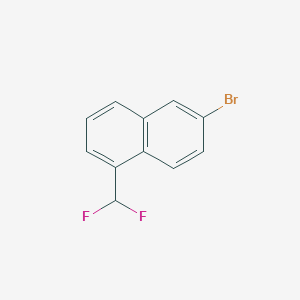
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
